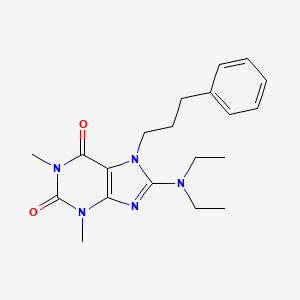![molecular formula C25H24N4O4 B2895796 N-(3,4-dimethylphenyl)-2-[3-(2-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide CAS No. 902923-85-7](/img/structure/B2895796.png)
N-(3,4-dimethylphenyl)-2-[3-(2-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethylphenyl)-2-[3-(2-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C25H24N4O4 and its molecular weight is 444.491. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dimethylphenyl)-2-[3-(2-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethylphenyl)-2-[3-(2-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Radioligand Imaging
The development and application of radioligands for imaging the translocator protein (18 kDa) with PET have seen significant advancements with compounds related to the chemical structure of N-(3,4-dimethylphenyl)-2-[3-(2-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide. These compounds, due to their selective ligand properties, have been pivotal in enhancing the imaging capabilities of PET, offering insights into various biological and disease processes (Dollé et al., 2008).
Heterocyclic Compound Synthesis
The synthesis of novel heterocyclic compounds derived from similar structural backbones has been explored for their potential as anti-inflammatory and analgesic agents. These compounds have shown significant inhibitory activity against COX-2 selectivity, demonstrating their potential in medical applications (Abu‐Hashem et al., 2020).
Anticancer Activity
Research into the synthesis and in vitro cytotoxic activity of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives has uncovered compounds with appreciable cancer cell growth inhibition. These findings highlight the potential of such chemical structures in the development of new anticancer agents, marking a significant step towards therapeutic innovations (Al-Sanea et al., 2020).
Antimicrobial Agents
The exploration of pyrimidinone and oxazinone derivatives fused with thiophene rings, using similar compounds as starting materials, has led to the synthesis of antimicrobial agents. These compounds have showcased promising antibacterial and antifungal activities, comparable to standard drugs, opening avenues for new antimicrobial therapies (Hossan et al., 2012).
HIV-1 Protease Inhibitors
In the pursuit of potent HIV-1 protease inhibitors, compounds with pyrimidine bases as novel P2 ligands have been developed to enhance activity against DRV-resistant HIV-1 variants. This approach has yielded inhibitors with remarkable enzyme inhibitory and antiviral activity, showcasing the potential of such structures in combating resistant strains of HIV-1 (Zhu et al., 2019).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3,4-dimethylphenyl)-2-[3-(2-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide involves the condensation of 2-amino-3,4-dimethylbenzoic acid with 2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidine-1(2H)-acetic acid, followed by the alkylation of the resulting intermediate with 2-methoxybenzyl chloride. The final step involves the acetylation of the amine group with acetic anhydride.", "Starting Materials": [ "2-amino-3,4-dimethylbenzoic acid", "2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidine-1(2H)-acetic acid", "2-methoxybenzyl chloride", "acetic anhydride", "DMF", "triethylamine", "NaHCO3", "NaCl", "water" ], "Reaction": [ "Step 1: Dissolve 2-amino-3,4-dimethylbenzoic acid (1.0 equiv) and 2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidine-1(2H)-acetic acid (1.0 equiv) in DMF and add triethylamine (1.2 equiv). Stir the reaction mixture at room temperature for 2 hours.", "Step 2: Add 2-methoxybenzyl chloride (1.2 equiv) to the reaction mixture and stir at room temperature for 12 hours.", "Step 3: Quench the reaction with NaHCO3 and extract with ethyl acetate. Wash the organic layer with water and brine, dry over Na2SO4, and concentrate under reduced pressure.", "Step 4: Purify the crude product by column chromatography using a mixture of ethyl acetate and hexanes as the eluent.", "Step 5: Dissolve the purified product in acetic anhydride and add a catalytic amount of DMAP. Stir the reaction mixture at room temperature for 2 hours.", "Step 6: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with water and brine, dry over Na2SO4, and concentrate under reduced pressure.", "Step 7: Purify the crude product by column chromatography using a mixture of ethyl acetate and hexanes as the eluent." ] } | |
Número CAS |
902923-85-7 |
Nombre del producto |
N-(3,4-dimethylphenyl)-2-[3-(2-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide |
Fórmula molecular |
C25H24N4O4 |
Peso molecular |
444.491 |
Nombre IUPAC |
N-(3,4-dimethylphenyl)-2-[3-[(2-methoxyphenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C25H24N4O4/c1-16-10-11-19(13-17(16)2)27-22(30)15-28-23-20(8-6-12-26-23)24(31)29(25(28)32)14-18-7-4-5-9-21(18)33-3/h4-13H,14-15H2,1-3H3,(H,27,30) |
Clave InChI |
CRVMSBIBACYPHO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=CC=C4OC)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-methoxybenzyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2895713.png)
![2-(4-Fluorophenyl)sulfanyl-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone](/img/structure/B2895714.png)


![ethyl (2E)-2-[(carbamoylamino)imino]-3-[(4-chlorophenyl)sulfanyl]propanoate](/img/structure/B2895717.png)

![1-[4-(Diphenylmethyl)piperazin-1-yl]-3-(2-methoxyphenoxy)propan-2-ol](/img/structure/B2895719.png)


![2-[(3-methoxybenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2895724.png)

![N-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]octanamide](/img/structure/B2895731.png)

![1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone](/img/structure/B2895734.png)